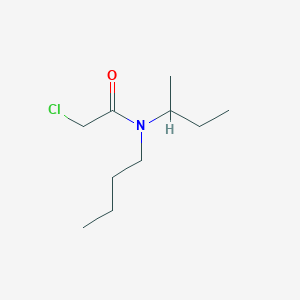

N-(butan-2-yl)-N-butyl-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(butan-2-yl)-N-butyl-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group, a butyl group, and a 2-chloroacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide typically involves the reaction of butan-2-amine with butylamine and 2-chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butan-2-amine+Butylamine+2-chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

Substitution Reactions: Depending on the nucleophile, products can include N-(butan-2-yl)-N-butylacetamide, N-(butan-2-yl)-N-butyl-2-hydroxyacetamide, etc.

Hydrolysis: The major products are butan-2-amine, butylamine, and 2-chloroacetic acid.

Applications De Recherche Scientifique

N-(butan-2-yl)-N-butyl-2-chloroacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(butan-2-yl)-N-butyl-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-(butan-2-yl)-N-butylacetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

N-(butan-2-yl)-N-butyl-2-hydroxyacetamide: Contains a hydroxyl group instead of a chloro group, altering its reactivity and solubility.

Uniqueness: N-(butan-2-yl)-N-butyl-2-chloroacetamide is unique due to the presence of the chloro group, which imparts distinct reactivity patterns, especially in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Activité Biologique

N-(butan-2-yl)-N-butyl-2-chloroacetamide is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound can be synthesized through the reaction of butan-2-amine with chloroacetyl chloride under controlled conditions. The general reaction scheme is as follows:

2. Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various chloroacetamides, this compound demonstrated significant inhibition against several bacterial strains, as summarized in Table 1.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.72 mg/mL |

| This compound | S. aureus | 6.63 mg/mL |

| This compound | Bacillus subtilis | 8.00 mg/mL |

2.2 Anti-inflammatory Activity

In vivo studies have shown that this compound can significantly reduce inflammation. For instance, it inhibited carrageenan-induced paw edema in rats, demonstrating a percentage inhibition of 94.69% at a concentration of 3 hours post-administration .

The mechanisms underlying the biological activity of this compound are multifaceted:

3.1 Interaction with Enzymes

This compound interacts with key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. By inhibiting this enzyme, it may enhance synaptic activity and cognitive functions, particularly in neurodegenerative conditions like Alzheimer's disease.

3.2 Modulation of Signaling Pathways

Studies have demonstrated that this compound influences cellular signaling pathways, particularly the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. This modulation can affect gene expression and cellular metabolism, indicating its potential for therapeutic applications.

4. Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

- Antimicrobial Efficacy : A study conducted on various chloroacetamides revealed that this compound had one of the lowest MIC values against E. coli, indicating strong antimicrobial potential .

- Anti-inflammatory Properties : In experimental models, this compound significantly reduced inflammatory markers in microglial cells exposed to lipopolysaccharides (LPS), suggesting its utility in treating neuroinflammatory disorders .

5. Conclusion

The compound this compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its ability to interact with critical enzymes and modulate signaling pathways positions it as a candidate for further pharmacological development.

Future research should focus on elucidating the detailed mechanisms of action and exploring its therapeutic potential in clinical settings.

Propriétés

IUPAC Name |

N-butan-2-yl-N-butyl-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-4-6-7-12(9(3)5-2)10(13)8-11/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBKBIWGMKJWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C(C)CC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.